

# difference between EPZ004777 free base and formate salt

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: EPZ004777 (formic acid salt)

Cat. No.: B1162992

[Get Quote](#)

## Technical Guide: EPZ004777 Free Base vs. Formate Salt

Optimizing DOT1L Inhibition: Physicochemical Properties, Formulation, and Experimental Integrity

### Executive Summary & Core Directive

The Critical Distinction: EPZ004777 is a potent, selective inhibitor of the histone methyltransferase DOT1L.<sup>[1][2]</sup> It is commercially available in two distinct forms: the Free Base (MW: 539.67 g/mol) and the Formate Salt (MW: 585.70 g/mol).<sup>[2][3]</sup>

The Researcher's Trap: These forms are not interchangeable without mathematical and methodological correction.<sup>[2]</sup>

- **Stoichiometry Error:** Failing to account for the formate counterion (approx. 8.5% mass difference) leads to systematic underdosing in molarity-dependent assays (IC50 determination).<sup>[2][3]</sup>
- **Solubility Failure:** The free base is highly lipophilic and prone to precipitation in aqueous buffers (PBS/Media), whereas the formate salt exhibits improved, though still limited, aqueous solubility.<sup>[2][3]</sup>

- In Vivo Toxicity: Using the wrong form in animal studies without appropriate buffering (e.g., cyclodextrin complexation) can lead to vehicle toxicity or precipitation at the injection site.[2][3]

This guide provides the authoritative protocols to navigate these differences, ensuring data reproducibility in epigenetic drug discovery.

## Physicochemical Divergence

The choice between Free Base and Formate Salt dictates your solvent strategy.[2] The Formate salt is often a byproduct of purification using formic acid in preparative HPLC, which protonates the secondary/tertiary amines, trapping the counterion.[2]

### Comparative Identity Matrix[2]

Feature	EPZ004777 (Free Base)	EPZ004777 (Formate Salt)
Molecular Weight	539.67 g/mol	585.70 g/mol
Formula	C <sub>28</sub> H <sub>41</sub> N <sub>7</sub> O <sub>4</sub>	C <sub>28</sub> H <sub>41</sub> N <sub>7</sub> O <sub>4</sub> [2][3] • CH <sub>2</sub> O <sub>2</sub>
Physical State	White to off-white solid	Crystalline solid
Primary Solubility	DMSO (>50 mg/mL), Ethanol	DMSO, Water (Low), PBS (Very Low)
Aqueous pH	Neutral/Basic (insoluble)	Acidic (due to formic acid dissociation)
Primary Use	In vivo formulation (Cyclodextrin)	In vitro screening, Cellular assays
CAS Number	1338466-77-5	N/A (often listed under base CAS)

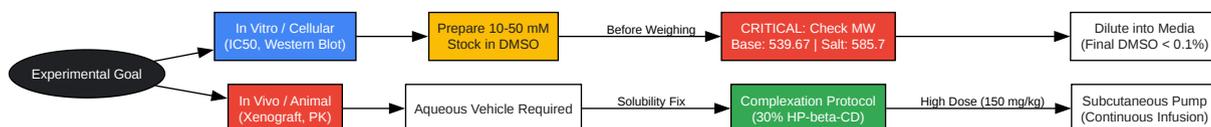
## Solubility & Stability Profile

- DMSO (Universal Stock): Both forms dissolve well in DMSO.[2][3] This is the great equalizer for in vitro work.[2]
- Aqueous Media:

- Free Base: Practically insoluble in water.[2][3] Requires encapsulation (e.g., Captisol®/HP-β-CD) or organic co-solvents (DMSO/PEG) for animal dosing.[2][3]
- Formate Salt: The protonated amine allows for marginal water solubility, but it is not freely soluble in PBS (pH 7).[2][3]4 because the salt can disproportionate back to the free base as pH rises, causing precipitation.[2][3]

## Biological Application Matrix (Decision Logic)

The following diagram illustrates the critical decision pathways for selecting the correct form and formulation based on your experimental endpoint.



[Click to download full resolution via product page](#)

Figure 1: Decision matrix for EPZ004777 form selection.[2][3] Note the critical MW check step to prevent dosing errors.

## Experimental Protocols

### Protocol A: In Vitro Stock Preparation (Cellular Assays)

Objective: Create a stable, accurate stock solution for IC50 determination (Target IC50 ~400 pM).

- Verify Form: Check the vial label.
  - If Formate: Weigh  
  
mg.[2][3] Moles =  
  
.[2][3]
  - If Free Base: Weigh

mg.[2][3] Moles =

.[2][3]

- Dissolution: Add 100% DMSO to achieve a 10 mM or 50 mM stock.
  - Tip: Vortex for 30 seconds. If using the Free Base, slight warming (37°C) may speed up dissolution.[2][3]
- Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6+ months) or -20°C (1 month).
- Application: Dilute serially in culture medium. Ensure final DMSO concentration is ≤0.1% to avoid vehicle toxicity masking the DOT1L effect.[2]

## Protocol B: In Vivo Formulation (The Daigle Method)

Context: EPZ004777 has poor oral bioavailability and rapid clearance.[2][3] The standard protocol (Daigle et al., Cancer Cell 2011) utilizes continuous subcutaneous infusion via osmotic minipumps.[2][3] Preferred Form: Free Base (for cyclodextrin loading) or Formate (if pH adjusted).[2][3]

Reagents:

- EPZ004777 (Solid)[2][3][4][5][6]
- Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][3]
- Sterile Water for Injection[2][3]

Workflow:

- Vehicle Prep: Prepare a 30% (w/v) HP-β-CD solution in sterile water.[2][3] (e.g., dissolve 30g HP-β-CD in water to a final volume of 100 mL).[2][3] Filter sterilize (0.22 µm).
- Compound Addition:
  - Slowly add EPZ004777 to the vehicle while stirring.[2]

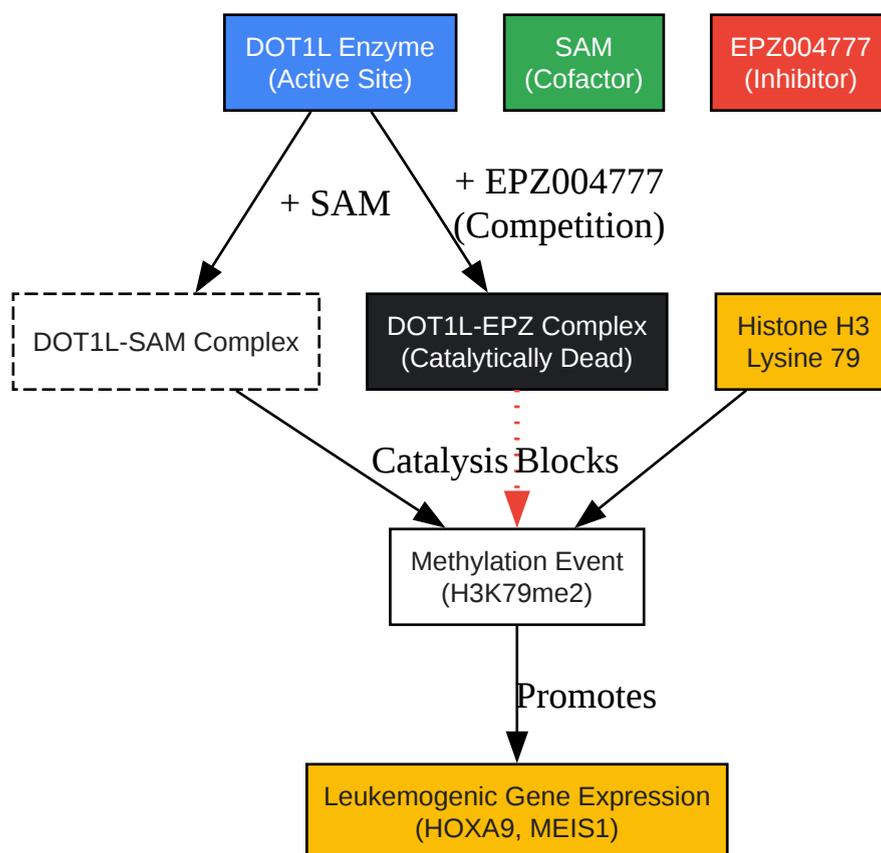
- Sonication: Sonicate in a water bath at ambient temperature until clear. This may take 20–40 minutes.[\[2\]](#)[\[3\]](#)
- Target Concentration: Up to 150 mg/mL can be achieved for pump loading.[\[2\]](#)[\[3\]](#)
- pH Adjustment (Critical for Formate): If using the Formate salt, the solution may become acidic.[\[2\]](#)[\[3\]](#) Check pH. If pH < 5.0, carefully adjust to pH 6.0–7.0 using dilute NaOH to prevent tissue necrosis at the pump outlet.[\[2\]](#)[\[3\]](#)
- Loading: Load into Alzet® osmotic pumps immediately after preparation.

## Mechanistic Context: Why Accuracy Matters

EPZ004777 is a SAM-competitive inhibitor.[\[2\]](#)[\[3\]](#) It binds to the S-adenosylmethionine (SAM) pocket of DOT1L, inducing a conformational change that renders the enzyme catalytically inactive.[\[2\]](#)[\[3\]](#)

Because the inhibition constant (

) is in the sub-nanomolar range (~0.3 nM), even small errors in molarity (caused by confusing the salt/base forms) can shift your dose-response curve significantly, leading to false negatives in potency ranking.[\[2\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Action. EPZ004777 competes with SAM, blocking the methylation of H3K79 and downstream leukemogenic gene expression.[2]

## References

- Daigle, S. R., et al. (2011).[1][2][3][7] Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor.[1][2][3] *Cancer Cell*, 20(1), 53-65.[1][2][3]
- Cayman Chemical. (n.d.).[2][3] EPZ004777 (Formate) Product Datasheet.[2][3]
- Selleck Chemicals. (n.d.).[2][3] EPZ004777 Product Datasheet.
- Basavapathruni, A., et al. (2012).[1][2][3] Conformational adaptation in the identification of a potent and selective inhibitor of the human histone methyltransferase DOT1L.[2] *Chemical Biology & Drug Design*, 80(6), 971-980.[2][3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. caymanchem.com \[caymanchem.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [6. selleckchem.com \[selleckchem.com\]](#)
- [7. stemcell.com \[stemcell.com\]](#)
- To cite this document: BenchChem. [difference between EPZ004777 free base and formate salt]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1162992#difference-between-epz004777-free-base-and-formate-salt\]](https://www.benchchem.com/product/b1162992#difference-between-epz004777-free-base-and-formate-salt)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)